ethyl 2-[(phenoxyacetyl)amino]benzoate
Description
Ethyl 2-[(phenoxyacetyl)amino]benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position and a phenoxyacetyl-substituted amino group at the ortho position of the benzene ring.
- Molecular framework: The compound combines a lipophilic ethyl ester with a polar phenoxyacetyl-amide moiety, likely influencing solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
ethyl 2-[(2-phenoxyacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-21-17(20)14-10-6-7-11-15(14)18-16(19)12-22-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWIAATXNSIRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(phenoxyacetyl)amino]benzoate typically involves the following steps:
Formation of Phenoxyacetyl Chloride: Phenoxyacetic acid is reacted with thionyl chloride to form phenoxyacetyl chloride.
Acylation Reaction: The phenoxyacetyl chloride is then reacted with 2-aminobenzoic acid in the presence of a base such as pyridine to form 2-[(phenoxyacetyl)amino]benzoic acid.
Esterification: The final step involves the esterification of 2-[(phenoxyacetyl)amino]benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(phenoxyacetyl)amino]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-[(phenoxyacetyl)amino]benzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form corresponding alcohol derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid can be used as reagents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used for electrophilic substitution reactions.
Major Products Formed
Hydrolysis: 2-[(phenoxyacetyl)amino]benzoic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 2-[(phenoxyacetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(phenoxyacetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent on the amino group and the ester moiety significantly alter physical properties. Key comparisons include:
*Calculated based on molecular formula.
- Phenoxyacetyl vs.
- Ester Group Variation: Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters (e.g., methyl 2-[(ethoxycarbonyl)amino]benzoate), influencing metabolic stability and solubility .
Reactivity and Functional Performance
- Resin Chemistry: Ethyl 4-(dimethylamino)benzoate (a positional isomer) demonstrates higher reactivity in resin polymerization compared to methacrylate derivatives due to its electron-donating dimethylamino group, which accelerates radical initiation . The phenoxyacetyl group in the target compound, being bulkier and less electron-donating, may reduce reactivity in similar applications.
- Synthetic Utility : Ethyl 2-phenylacetoacetate (a β-keto ester) is a precursor in amphetamine synthesis, highlighting the role of ester-amide hybrids in drug intermediate synthesis . The target compound’s amide linkage could stabilize it against hydrolysis, making it suitable for stepwise synthetic protocols.
Analytical and Structural Characterization
- Spectroscopic Methods: Ethyl 2-[(2-cyanoacetyl)amino]benzoate is characterized using LCMS, GCMS, NMR, and FTIR, which are standard for verifying purity and structure in similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
